Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18182078
InChI: InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

CAS No.:

Cat. No.: VC18182078

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl (1S,5S,6S)-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1
Standard InChI Key TXQVFWQEKMBQMM-GUBZILKMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)[C@H](C2)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is defined by a bicyclo[3.2.1]octane core, where the nitrogen atom occupies the 3-position, and the hydroxyl group is situated at the endo-6-position. The tert-butyl ester group at the 3-position introduces steric bulk and enhances the compound’s stability under acidic conditions.

Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.30 g/mol
SMILES NotationO=C(N1[C@@]2([H])CC@HC[C@]1([H])CC2)OC(C)(C)C
InChI KeyUYQWTUFQGNHJIK-UHFFFAOYSA-N
Purity≥95%
Physical FormSolid

The compound’s bicyclic structure imposes significant ring strain, which influences its reactivity. The endo configuration of the hydroxyl group ensures intramolecular hydrogen bonding with the ester carbonyl, stabilizing the molecule and directing regioselective transformations.

Synthesis and Manufacturing

The synthesis of tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate involves a multi-step strategy that balances stereochemical control with functional group compatibility.

Key Synthetic Steps

  • Bicyclic Core Formation: The azabicyclo[3.2.1]octane framework is typically constructed via a tandem cyclization-rearrangement sequence. Starting from a pyrrolidine precursor, acid-catalyzed ring expansion yields the bicyclic intermediate.

  • Hydroxyl Group Introduction: Selective oxidation of a bridgehead carbon using catalytic osmium tetroxide or enzymatic methods installs the endo-hydroxyl group with high enantiomeric excess.

  • Esterification: The tertiary alcohol is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions, ensuring minimal epimerization.

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and purity. Automated purification systems, such as simulated moving bed chromatography, are critical for isolating the desired stereoisomer.

Applications in Research and Industry

Medicinal Chemistry

The compound’s rigid bicyclic scaffold serves as a privileged structure in drug design, particularly for central nervous system (CNS) targets. Its ability to mimic bioactive conformations of neurotransmitters has led to its incorporation into:

  • Dopamine Receptor Modulators: Derivatives exhibit nanomolar affinity for D₂ and D₃ receptors, showing promise in treating Parkinson’s disease and schizophrenia.

  • Serotonin Reuptake Inhibitors: Functionalization at the hydroxyl position enhances blood-brain barrier permeability, enabling antidepressant activity.

Organic Synthesis

As a chiral auxiliary, the molecule facilitates asymmetric aldol and Mannich reactions. Its tert-butyl ester acts as a transient protecting group, enabling sequential deprotection-functionalization strategies in total synthesis.

HazardPrecautionary Measure
Skin IrritationWear nitrile gloves; use fume hood
Respiratory SensitizationEmploy particulate respirators
Environmental ToxicityAvoid aqueous discharge

Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under nitrogen atmosphere to prevent ester hydrolysis.

Comparison with Related Azabicyclic Compounds

CompoundNitrogen PositionHydroxyl PositionKey Applications
Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate3endo-6CNS drug development
tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate63Antimicrobial agents
tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate83OLED materials

The 3-aza configuration in the target compound optimizes interactions with aminergic receptors, while 6-aza and 8-aza variants find utility in antimicrobial and materials science applications, respectively .

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to access non-racemic mixtures without chiral resolution.

  • Prodrug Development: Investigating phosphate or glycoside derivatives to enhance oral bioavailability.

  • Target Identification: Employing chemoproteomics to map novel biological targets in neuroinflammation pathways.

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